1-[3-Chloro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one
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Overview
Description
1-[3-Chloro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one is a chemical compound that features a chloro-substituted phenyl ring and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Chloro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one can be achieved through a Claisen-Schmidt condensation reaction. This involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with 3-chloroacetophenone in the presence of a base such as aqueous sodium hydroxide in methanol. The reaction mixture is then purified using silica gel column chromatography to obtain the desired product in good purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
1-[3-Chloro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[3-Chloro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antifungal and antimicrobial properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one involves its interaction with biological targets such as enzymes or receptors. The imidazole moiety can bind to metal ions or active sites of enzymes, thereby inhibiting their activity. This can lead to various biological effects, including antimicrobial and antifungal activities .
Comparison with Similar Compounds
Similar Compounds
1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one: Similar structure but without the chloro substitution.
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one: Contains an additional fluorine atom and a different substitution pattern.
Uniqueness
1-[3-Chloro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one is unique due to the presence of both a chloro group and an imidazole moiety, which can confer specific chemical and biological properties. The chloro group can participate in various substitution reactions, while the imidazole ring can interact with biological targets, making this compound versatile for different applications.
Properties
CAS No. |
100479-59-2 |
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Molecular Formula |
C11H9ClN2O |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
1-(3-chloro-4-imidazol-1-ylphenyl)ethanone |
InChI |
InChI=1S/C11H9ClN2O/c1-8(15)9-2-3-11(10(12)6-9)14-5-4-13-7-14/h2-7H,1H3 |
InChI Key |
MJNOVIVUZLCKLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2C=CN=C2)Cl |
Origin of Product |
United States |
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